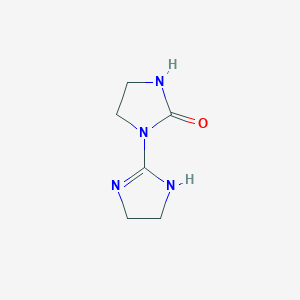

1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one

CAS No.:

Cat. No.: VC17784467

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N4O |

|---|---|

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one |

| Standard InChI | InChI=1S/C6H10N4O/c11-6-9-3-4-10(6)5-7-1-2-8-5/h1-4H2,(H,7,8)(H,9,11) |

| Standard InChI Key | YIGONGPOKOGCEG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN=C(N1)N2CCNC2=O |

Introduction

Structural and Molecular Characteristics

1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one (C₆H₁₀N₄O) features a fused bicyclic system comprising a 4,5-dihydroimidazole ring connected to an imidazolidinone moiety. The molecular weight of the base compound is 154.17 g/mol, while its hydrochloride derivative (CAS 149985-62-6) has a molecular weight of 190.63 g/mol . X-ray crystallography of analogous compounds reveals planar imidazoline rings and hydrogen-bonding interactions that stabilize the crystal lattice .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀N₄O | |

| Molecular Weight | 154.17 g/mol | |

| Hydrochloride Salt | C₆H₁₁ClN₄O | |

| Hydrochloride MW | 190.63 g/mol |

The imidazoline ring adopts an envelope conformation, while the imidazolidinone moiety contributes to the compound’s polarity, influencing solubility in polar solvents like dimethylformamide (DMF).

Synthesis and Reaction Mechanisms

Nucleophilic Substitution Routes

The most common synthesis involves reacting 2-chloro-4,5-dihydro-1H-imidazole (2) with amines or amidines. For example, treatment of 1-arylhydrazinecarbonitriles (1a–c) with 2 in dichloromethane yields 7-(4,5-dihydro-1H-imidazol-2-yl)imidazo-triazole derivatives via a two-step nucleophilic substitution . The mechanism proceeds as follows:

-

Nucleophilic Attack: The NH₂ group of 1a–c attacks the C-2 position of 2, forming intermediate A.

-

Second Substitution: Excess 2 reacts with A to generate intermediate B, which undergoes intramolecular cyclization to form the fused bicyclic product .

Table 2: Representative Reaction Conditions

| Reagents | Solvent | Temperature | Yield |

|---|---|---|---|

| 2-Chloroimidazoline + Hydrazinecarbonitriles | CH₂Cl₂ | Ambient | 65–78% |

| 1-Acetyl-imidazolidin-2-one + Indoles | POCl₃ | Reflux | 45–60% |

Alternative Methods

Phosphorus oxychloride-mediated reactions with 1-acetyl-imidazolidin-2-one enable the synthesis of C-connected imidazoline-indole hybrids, though yields remain moderate (45–60%) . These methods highlight the compound’s versatility as a building block for complex heterocycles.

Biological Activities and Mechanisms

Imidazoline Receptor Affinity

Structural analogs, such as 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles, exhibit high selectivity for imidazoline I₂ receptors over α₂-adrenergic receptors (e.g., 3,076-fold selectivity for 3f) . While direct data on 1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one is limited, its imidazoline moiety suggests similar binding to I₂ receptors, which regulate insulin secretion and neurotransmitter release .

Enzymatic Interactions

The imidazolidinone group may act as a hydrogen-bond donor/acceptor, facilitating interactions with catalytic sites of enzymes like monoamine oxidases. Molecular docking studies of related compounds reveal binding energies of −8.2 to −9.6 kcal/mol, suggesting moderate inhibitory potential .

Pharmaceutical and Industrial Applications

Drug Precursor

The compound serves as a precursor for antihypertensive and antidiabetic agents. For example, its hydrochloride salt is intermediates in synthesizing imidazoline receptor agonists .

Metal Complexation

Imidazole derivatives form stable complexes with transition metals (Co, Ni, Cu), as demonstrated by their use in antimicrobial agents . The lone pair on the imidazoline nitrogen enables chelation, enhancing bioavailability and therapeutic efficacy.

Table 3: Applications by Field

Derivatives and Structural Modifications

Hydrochloride Salt

The hydrochloride derivative (CAS 149985-62-6) enhances water solubility, making it preferable for in vitro assays. Its synthesis involves treating the base compound with HCl gas in ethanol .

Sulfonamide and Urea Derivatives

Reactions with sulfonyl chlorides or isocyanates yield sulfonamides (5a–n) and ureas (6a–i), which show improved metabolic stability and oral bioavailability . For instance, ethyl {[5-oxo-1-(phenylcarbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate exhibits IC₅₀ values of 12–18 µM against E. coli .

Future Directions and Challenges

-

Synthetic Optimization: Current yields (45–78%) necessitate catalyst screening (e.g., Pd/C or zeolites) to improve efficiency .

-

In Vivo Studies: No pharmacokinetic data exists for the base compound. Rodent models could clarify its absorption and toxicity profile.

-

Computational Design: QSAR models could predict modifications to enhance receptor selectivity while minimizing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume